NCGC00244536

KDM4B Enzymatic assay IC50 comparison

NCGC00244536 (also designated KDM4B-IN-B3 or B3) is a small-molecule inhibitor of the histone lysine demethylase KDM4 (JMJD2) subfamily. Chemically, it is 3-(8-hydroxy-6-quinolinyl)-N-(3-phenylpropyl)-benzamide (CAS: 2003260-55-5).

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
Cat. No. B15583854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCGC00244536
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29)
InChIKeyNYKBXXGHEMXSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCGC00244536 (KDM4B-IN-B3): Potent KDM4 Inhibitor with Subnanomolar Biochemical Activity and Documented In Vivo Efficacy


NCGC00244536 (also designated KDM4B-IN-B3 or B3) is a small-molecule inhibitor of the histone lysine demethylase KDM4 (JMJD2) subfamily [1]. Chemically, it is 3-(8-hydroxy-6-quinolinyl)-N-(3-phenylpropyl)-benzamide (CAS: 2003260-55-5) . The compound was developed as part of a series of 8-hydroxyquinoline derivatives and demonstrates potent enzymatic inhibition of KDM4B with an IC50 of approximately 10 nM [1]. NCGC00244536 has been validated in multiple prostate cancer cell models and exhibits tumor growth suppression in PC3 xenograft mouse models [1]. It is commercially available from several vendors for research use only.

Why NCGC00244536 Cannot Be Replaced by Other KDM4 Inhibitors in Prostate Cancer Research


KDM4 inhibitors exhibit substantial variability in isoform selectivity, cellular potency, and in vivo efficacy profiles. NCGC00244536 (B3) demonstrates a unique combination of subnanomolar biochemical potency against KDM4B, high selectivity for AR-negative PC3 cells (IC50 = 40 nM), and greater than 100-fold discrimination against immortalized prostate epithelial cells [1]. In contrast, the closely related analog NCGC00247743 (I9) displays a different isoform inhibition pattern, and alternative KDM4 inhibitors such as ML324 (IC50 = 4.9 μM for KDM4B) or JIB-04 (IC50 = ~440 nM for KDM4B) are significantly less potent in enzymatic assays . Substituting NCGC00244536 with a generic KDM4 inhibitor would compromise the quantitative reproducibility of cellular and in vivo experiments, particularly those modeling prostate cancer growth and androgen receptor signaling.

NCGC00244536 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


KDM4B Enzymatic Inhibition Potency: NCGC00244536 vs. Alternative KDM4 Inhibitors

NCGC00244536 inhibits KDM4B enzymatic activity with an IC50 of approximately 10 nM, making it the most potent inhibitor among the three novel compounds (A1, I9, B3) characterized in the primary publication [1]. In direct comparison, alternative KDM4 inhibitors exhibit substantially higher IC50 values: ML324 shows an IC50 of 4.9 μM against KDM4B, and JIB-04 exhibits an IC50 of approximately 440 nM for KDM4B . This 490-fold and 44-fold improvement in potency positions NCGC00244536 as a superior tool compound for biochemical studies requiring robust KDM4B inhibition.

KDM4B Enzymatic assay IC50 comparison

Cellular Selectivity in Prostate Models: NCGC00244536 vs. Normal Epithelial Cells

NCGC00244536 demonstrates high selectivity for fast-growing AR-negative PC3 prostate cancer cells (IC50 = 40 nM) and over 100-fold selectivity against immortalized prostate epithelial cell lines PrEC1 and PrEC4 [1]. This selectivity profile is a critical differentiator from pan-KDM4 inhibitors like JIB-04, which show less discrimination between cancerous and normal prostate cells, with reported IC50 values as low as 10 nM in some prostate cancer lines but also significant activity in normal PrEC cells . The greater than 100-fold therapeutic window observed with NCGC00244536 reduces the likelihood of cytotoxicity in non-cancerous prostate tissue during in vivo efficacy studies.

Prostate cancer Selectivity PC3 cells PrEC cells

In Vivo Tumor Growth Inhibition: NCGC00244536 Efficacy in PC3 Xenograft Model

In a PC3 xenograft mouse model, daily treatment with NCGC00244536 at 20 mg/kg resulted in significant inhibition of tumor growth without major toxicity, as evidenced by histological analyses showing increased apoptosis, necrosis, and fibrosis in treated tumors [1]. While other KDM4 inhibitors such as JIB-04 have also demonstrated in vivo tumor growth suppression in lung cancer models (100 mg/kg i.p.), the documented efficacy of NCGC00244536 at a lower dose (20 mg/kg) in a prostate cancer-specific xenograft model provides direct validation for prostate cancer research applications .

Xenograft In vivo efficacy PC3 tumor

KDM4 Isoform Selectivity Profile: NCGC00244536 vs. NCGC00247743 (I9)

While NCGC00244536 (B3) potently inhibits KDM4B (IC50 = 10 nM), it also inhibits other KDM4 isoforms (KDM4A, 4C, 4D) at higher concentrations (~10 μM) [1]. Importantly, the potency and efficacy of B3 for KDM4A, 4C, and 4D are lower compared to the related inhibitor NCGC00247743 (I9) [1]. This differential isoform selectivity allows researchers to choose between B3 and I9 based on the desired breadth of KDM4 inhibition. For studies requiring more selective KDM4B targeting, B3 provides a cleaner pharmacological profile, whereas I9 may be preferred when broader KDM4 inhibition is desired.

Isoform selectivity KDM4A KDM4C KDM4D

NCGC00244536 Optimal Use Cases in Epigenetics and Oncology Research


Prostate Cancer Xenograft Studies Requiring In Vivo KDM4B Inhibition

Researchers conducting PC3 or other prostate cancer xenograft experiments in mice should prioritize NCGC00244536 due to its documented in vivo tumor growth inhibition at 20 mg/kg daily dosing and lack of major toxicity in SCID mice [1]. The compound's high selectivity for prostate cancer cells over normal epithelial cells further supports its use in therapeutic efficacy studies.

Biochemical and Cellular Assays Investigating KDM4B-Specific Demethylase Activity

For experiments requiring potent and relatively selective inhibition of KDM4B enzymatic activity, NCGC00244536 is the preferred tool compound, with an IC50 of ~10 nM [1]. Its lower activity against other KDM4 isoforms compared to I9 makes it suitable for dissecting KDM4B-dependent transcriptional regulation and epigenetic modifications in prostate and breast cancer cell lines [1].

Mechanistic Studies of Androgen Receptor (AR) and BMYB-Regulated Gene Expression

NCGC00244536 has been validated to block the binding of KDM4B to the PLK1 promoter and suppress the expression of both AR and BMYB-targeted cell-cycle genes [1]. Researchers investigating the role of KDM4B in AR signaling and cell-cycle progression in LNCaP and VCaP cells will find NCGC00244536 a well-characterized chemical probe for these pathways.

Technical Documentation Hub

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35 linked technical documents
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